Compound Description: This group of compounds features a benzamide group attached to a phenyl ring, which is further substituted with a 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine moiety. These compounds were synthesized and evaluated for their antimicrobial activities. []
Relevance: These compounds share the core [, , ]triazolo[4,3-b]pyridazine structure with 2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide. Variations lie in the substituents on the pyridazine ring and the presence of different functional groups attached to the core structure.
Compound Description: Similar to the previous group, these compounds possess a sulfonamide group instead of a benzamide, linked to the phenyl ring bearing the 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine moiety. They were also synthesized and studied for their antimicrobial activities. []
Relevance: These compounds also share the [, , ]triazolo[4,3-b]pyridazine core structure with 2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide. The differences arise from the specific substituents on the pyridazine ring and the presence of the sulfonamide functional group.
Compound Description: SGX523 is a known mesenchymal-epithelial transition factor (c-MET) inhibitor that demonstrated species-dependent toxicity in clinical trials. [] It contains a [, , ]triazolo[4,3-b]pyridazine scaffold with a thio-linked quinoline group and a methylpyrazole substituent.
Relevance: This compound shares the central [, , ]triazolo[4,3-b]pyridazine unit with 2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide. The key structural differences are the thio-linked quinoline and methylpyrazole substituents on the pyridazine ring in SGX523.
Compound Description: L-838,417 is a compound with functional selectivity for specific non-α1 GABAA receptors. [] It includes a 1,2,4-triazolo[4,3-b]pyridazine core with various substitutions.
Compound Description: This compound is a potent and selective c-Met inhibitor with favorable pharmacokinetic properties. [] It comprises a [, , ]triazolo[4,3-b]pyridazine core with a methylisothiazole substituent and a methoxy-substituted naphthyridine group.
Relevance: The shared [, , ]triazolo[4,3-b]pyridazine motif connects this compound to 2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide. Key structural variations include the presence of a methylisothiazole instead of thiophene and a methoxy-substituted naphthyridine instead of the imidazolidine carboxamide moiety.
Compound Description: Designed as an alternative to Compound 1 with potentially reduced bioactivation, this compound also targets c-Met and retains desirable pharmacokinetic properties. [] It features a [, , ]triazolo[4,3-b]pyridazine core with a methylisothiazole substituent and a methoxyethoxy-substituted naphthyridine group.
Relevance: Similar to Compound 1, this compound is linked to 2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide through the shared [, , ]triazolo[4,3-b]pyridazine core. The differences lie in the methylisothiazole replacing the thiophene group and the presence of a methoxyethoxy-substituted naphthyridine instead of the imidazolidine carboxamide moiety.
1-aryl-4-methyl-1,2,4-triazolo[4,3-a]quinoxalines
Compound Description: These compounds were synthesized via an oxidative cyclization reaction using hypervalent iodine. [] They contain a 1,2,4-triazolo[4,3-a]quinoxaline core with an aryl substituent.
This list highlights the diverse array of compounds related to 2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide, showcasing the versatility of the [, , ]triazolo[4,3-b]pyridazine core for medicinal chemistry and drug discovery.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.